7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
JDTic is a selective, long-acting antagonist of the kappa-opioid receptor (KOR). It is a 4-phenylpiperidine derivative, structurally related to analgesics such as pethidine and ketobemidone, and more closely to the mu-opioid receptor antagonist alvimopan . JDTic has been studied for its potential therapeutic applications, including the treatment of depression, anxiety, and addiction .
Preparation Methods
The synthesis of JDTic involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the hydroxyphenyl group, and the final coupling with the tetrahydroisoquinoline moiety . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide
Chemical Reactions Analysis
JDTic undergoes various chemical reactions, including:
Oxidation: JDTic can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of JDTic can lead to the formation of alcohols or amines.
Substitution: JDTic can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
JDTic exerts its effects by selectively binding to and antagonizing the kappa-opioid receptor . This receptor is a G protein-coupled receptor that modulates various physiological functions, including pain perception, mood, and stress response . By blocking the kappa-opioid receptor, JDTic inhibits the downstream signaling pathways, leading to its observed effects . The long-acting nature of JDTic is attributed to its ability to induce prolonged desensitization of the kappa-opioid receptor .
Comparison with Similar Compounds
JDTic is compared with other kappa-opioid receptor antagonists, such as norbinaltorphimine (nor-BNI) and guanidinonaltrindole (GNTI) . While all three compounds are selective kappa-opioid receptor antagonists, JDTic is unique in its long duration of action and structural distinctiveness . Nor-BNI and GNTI have shorter durations of action and different structural features compared to JDTic . Other similar compounds include alvimopan and pethidine, which are structurally related but have different pharmacological profiles .
Properties
IUPAC Name |
7-hydroxy-N-[1-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBBHTMQJRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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